Cas no 24448-89-3 (3-Piperidin-2-ylpropan-1-ol)
3-Piperidin-2-ylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(Piperidin-2-yl)propan-1-ol
- 2-Piperidinepropanol
- 3-piperidin-2-ylpropan-1-ol(SALTDATA: FREE)
- 3-Piperidin-2-yl-propan-1-ol
- NSC-143038
- MFCD06408773
- AKOS005216302
- 54KDK4ZD39
- F83137
- 3-(2-Piperidyl)-1-propanol
- 3-(2-piperidinyl)-1-propanol
- 3-piperidin-2-ylpropan-1-ol
- 3-Piperidin-2-ylpropan-1-ol, AldrichCPR
- SB41336
- NSC 143038
- SCHEMBL1843590
- BS-37583
- UNII-54KDK4ZD39
- CS-0231857
- 2(r/s)-(3-hydroxypropyl)piperidine
- NSC143038
- 24448-89-3
- EN300-125656
- URCTXVMRFKFRMP-UHFFFAOYSA-N
- AKOS016344216
- BB 0259755
- piperidine 2-propanol
- 2-(3-Hydroxypropyl)piperidine
- 3-Piperidin-2-ylpropan-1-ol
-
- MDL: MFCD06408773
- Inchi: 1S/C8H17NO/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2
- InChI Key: URCTXVMRFKFRMP-UHFFFAOYSA-N
- SMILES: OCCCC1CCCCN1
Computed Properties
- Exact Mass: 143.13111
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 85.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 235.5±13.0 °C at 760 mmHg
- Flash Point: 90.2±10.5 °C
- PSA: 32.26
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
3-Piperidin-2-ylpropan-1-ol Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Piperidin-2-ylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P993538-50mg |
3-Piperidin-2-ylpropan-1-ol |
24448-89-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P993538-100mg |
3-Piperidin-2-ylpropan-1-ol |
24448-89-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P993538-500mg |
3-Piperidin-2-ylpropan-1-ol |
24448-89-3 | 500mg |
$ 365.00 | 2022-06-03 | ||
| Chemenu | CM281529-1g |
3-(Piperidin-2-yl)propan-1-ol |
24448-89-3 | 95% | 1g |
$280 | 2022-09-29 | |
| Chemenu | CM281529-5g |
3-(Piperidin-2-yl)propan-1-ol |
24448-89-3 | 95% | 5g |
$762 | 2022-09-29 | |
| abcr | AB216766-250 mg |
3-(2-Piperidinyl)-1-propanol; 95% |
24448-89-3 | 250MG |
€219.30 | 2023-01-27 | ||
| abcr | AB216766-1 g |
3-(2-Piperidinyl)-1-propanol; 95% |
24448-89-3 | 1g |
€367.20 | 2023-01-27 | ||
| abcr | AB216766-5 g |
3-(2-Piperidinyl)-1-propanol; 95% |
24448-89-3 | 5g |
€1,067.20 | 2023-01-27 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR01786-1G |
3-Piperidin-2-ylpropan-1-ol |
24448-89-3 | 1g |
¥4097.58 | 2023-11-13 | ||
| eNovation Chemicals LLC | Y1256471-500mg |
3-PIPERIDIN-2-YL-PROPAN-1-OL |
24448-89-3 | 95% | 500mg |
$245 | 2023-05-17 |
3-Piperidin-2-ylpropan-1-ol Suppliers
3-Piperidin-2-ylpropan-1-ol Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-Piperidin-2-ylpropan-1-ol
Comprehensive Overview of 3-Piperidin-2-ylpropan-1-ol (CAS No. 24448-89-3): Properties, Applications, and Research Insights
3-Piperidin-2-ylpropan-1-ol (CAS No. 24448-89-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile applications. This secondary amine-alcohol hybrid, characterized by a piperidine ring linked to a propanol side chain, serves as a critical intermediate in synthesizing bioactive molecules. Its molecular formula, C8H17NO, and molecular weight of 143.23 g/mol make it a valuable building block in medicinal chemistry.
Recent trends in drug discovery highlight the growing demand for piperidine derivatives, with 3-Piperidin-2-ylpropan-1-ol emerging as a key scaffold for CNS-targeted therapeutics. Researchers are particularly interested in its potential role in modulating neurotransmitter systems, aligning with current searches for "neuroprotective agents" and "blood-brain barrier permeable compounds." The compound's balanced lipophilicity (LogP ~1.2) and hydrogen-bonding capacity contribute to its pharmacokinetic suitability, addressing frequent queries about "drug-like properties of heterocyclic compounds."
From a synthetic chemistry perspective, 24448-89-3 demonstrates remarkable versatility. Its secondary amine group facilitates N-alkylation reactions, while the hydroxyl group enables esterification or ether formation - topics frequently searched in "organic synthesis tutorials." Advanced studies utilize this compound as a precursor for chiral catalysts in asymmetric synthesis, responding to industry needs for "enantioselective transformation methods." Analytical characterization via HPLC (typically >95% purity) and NMR spectroscopy (showing distinct peaks at δ 2.7-3.1 ppm for piperidine protons) ensures quality control, addressing common questions about "compound purity verification techniques."
The compound's stability profile meets contemporary research requirements, with thermal analysis (DSC) indicating decomposition above 200°C. This thermal resilience, combined with good solubility in polar solvents (water solubility ~50 mg/mL at 25°C), makes it suitable for diverse formulation strategies - a hot topic in "drug delivery system optimization." Safety evaluations show favorable toxicological parameters, with LD50 values exceeding 500 mg/kg in rodent studies, aligning with searches for "low-toxicity chemical intermediates."
Emerging applications in material science have expanded the utility of 3-Piperidin-2-ylpropan-1-ol beyond pharmaceuticals. Its incorporation into polymeric networks enhances material flexibility while maintaining thermal stability, addressing frequent queries about "amine-functionalized polymer modifiers." The compound's bifunctional nature also enables its use in surface modification techniques, particularly in creating biofunctional coatings - a trending topic in "biomaterial engineering."
Environmental considerations position 24448-89-3 favorably within green chemistry paradigms. Biodegradation studies demonstrate >60% degradation within 28 days under aerobic conditions, responding to increased searches for "environmentally benign synthetic intermediates." The compound's compatibility with microwave-assisted synthesis (reducing reaction times by 70% compared to conventional methods) further enhances its sustainability profile, aligning with industry demands for "energy-efficient chemical processes."
Quality assurance protocols for 3-Piperidin-2-ylpropan-1-ol incorporate modern analytical techniques. GC-MS analysis confirms molecular identity (characteristic m/z 143 [M+]), while Karl Fischer titration ensures water content below 0.5% - parameters frequently queried in "chemical quality control standards." Storage recommendations (2-8°C under inert atmosphere) and handling guidelines address common concerns about "amine compound stabilization methods."
Future research directions emphasize the compound's potential in computational drug design, with molecular docking studies suggesting affinity for various enzyme targets. This application responds to growing interest in "AI-assisted compound screening." Additionally, its derivatization into ionic liquids shows promise for green solvent applications, connecting with searches for "alternative reaction media." The continued exploration of 24448-89-3 exemplifies the intersection of traditional organic chemistry with cutting-edge technological applications.
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